2-Bromo-6-cyclobutoxypyridine
Overview
Description
2-Bromo-6-cyclobutoxypyridine is a chemical compound belonging to the class of organic compounds known as halopyridines. It features a pyridine ring substituted with a bromine atom at the second position and a cyclobutoxy group at the sixth position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-cyclobutoxypyridine can be synthesized through several synthetic routes. One common method involves the halogenation of 6-cyclobutoxypyridine using bromine in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and controlled temperature to ensure the selective substitution of the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-cyclobutoxypyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound oxide.
Reduction: Reduction reactions can produce this compound hydride.
Substitution: Substitution reactions can result in the formation of various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-cyclobutoxypyridine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyclobutoxypyridine exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-6-cyclobutoxypyridine is similar to other halopyridines, such as 2-bromo-5-cyclobutoxypyridine and 2-bromo-4-cyclobutoxypyridine. its unique substitution pattern at the 6-position distinguishes it from these compounds. The presence of the cyclobutoxy group at the 6-position provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-6-cyclobutyloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-2-6-9(11-8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNPYQELNBTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671677 | |
Record name | 2-Bromo-6-(cyclobutyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891842-80-1 | |
Record name | 2-Bromo-6-(cyclobutyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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